1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Description
1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . These cells are targeted due to their abnormal growth and division, which is a characteristic feature of cancer.
Mode of Action
This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . This means that the compound interferes with the cell’s ability to divide and grow, leading to cell death.
Biochemical Pathways
The compound affects the microtubule assembly pathway. Microtubules and their component protein, tubulin, are a leading target for anticancer agents . Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death). This leads to a reduction in the size of the tumor and potentially the elimination of the cancer .
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine represents a novel class of organic molecules with potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features three distinct structural elements:
- Benzodioxole moiety : Known for its role in various biological activities.
- Thiadiazole ring : Associated with antimicrobial and anticancer properties.
- Piperidine ring : Commonly found in many pharmacologically active compounds.
The molecular formula is C14H14N4O3S, indicating a complex structure conducive to diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the benzodioxole ring through cyclization of catechol derivatives.
- Synthesis of the thiadiazole ring via reactions involving thiosemicarbazide.
- Coupling with piperidine , often utilizing coupling reagents like EDCI or DCC to ensure high yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies showed effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL depending on structural variations in similar compounds .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies:
- A derivative of this class exhibited cytotoxic effects on pancreatic cancer cells by modulating key signaling pathways such as CDK1 expression .
- Structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole and piperidine components can enhance anticancer efficacy .
While specific mechanisms for this compound remain under investigation, it is hypothesized that it may exert its biological effects through:
- Enzyme inhibition : Targeting enzymes involved in cell proliferation and survival pathways.
- Receptor modulation : Interacting with cellular receptors that mediate inflammatory responses or cell signaling.
Case Studies
Several case studies have highlighted the biological activities associated with related compounds:
- Antimicrobial Efficacy : A study reported that a similar oxadiazole derivative showed promising results against fungal strains, indicating a broad-spectrum antimicrobial potential .
- Anticancer Properties : Another study demonstrated that modifications to the oxadiazole scaffold significantly increased cytotoxicity against various cancer cell lines, suggesting a pathway for developing more effective anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
Compound A | MIC = 15.62 µg/mL | IC50 = 10 µM | Effective against E. coli |
Compound B | MIC = 31.25 µg/mL | IC50 = 5 µM | Potent against pancreatic cancer |
Target Compound | MIC = TBD | IC50 = TBD | Potential for further development |
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20(14-3-4-16-17(9-14)26-12-25-16)23-6-1-2-13(10-23)8-18-21-19(22-27-18)15-5-7-28-11-15/h3-5,7,9,11,13H,1-2,6,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIXMUCNZIIZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=NC(=NO4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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